molecular formula C16H15NO3 B2714469 3-[(3-Phenylpropanoyl)amino]benzoic acid CAS No. 446829-08-9

3-[(3-Phenylpropanoyl)amino]benzoic acid

Cat. No.: B2714469
CAS No.: 446829-08-9
M. Wt: 269.3
InChI Key: SCVWMUGDUMGWEC-UHFFFAOYSA-N
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Description

3-[(3-Phenylpropanoyl)amino]benzoic acid is an organic compound with the molecular formula C16H15NO3 It is characterized by a benzoic acid core substituted with a phenylpropanoyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Phenylpropanoyl)amino]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with benzoic acid and 3-phenylpropanoic acid.

    Formation of Amide Bond: The carboxyl group of 3-phenylpropanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with the amino group of benzoic acid to form the amide bond.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation enhances efficiency and reduces production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the phenylpropanoyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group in the phenylpropanoyl moiety to an alcohol.

    Substitution: The aromatic ring in the benzoic acid core can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Benzoic acid derivatives with additional carboxyl or ketone groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Nitro or halogen-substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[(3-Phenylpropanoyl)amino]benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules makes it a useful probe in biochemical assays.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific biological targets can be exploited to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-[(3-Phenylpropanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropanoyl group can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    3-[(3-Phenylpropanoyl)amino]benzoic acid methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

    This compound ethyl ester: Similar structure but with an ethyl ester group.

    This compound amide: Similar structure but with an amide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. Its structural features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(3-phenylpropanoylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-15(10-9-12-5-2-1-3-6-12)17-14-8-4-7-13(11-14)16(19)20/h1-8,11H,9-10H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVWMUGDUMGWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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